5-Bromo-2-(1-methylethyl)pyrimidin-4-OL
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Overview
Description
5-Bromo-2-(1-methylethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and an isopropyl group attached to the pyrimidine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-methylethyl)pyrimidin-4-OL typically involves the bromination of 2-(1-methylethyl)pyrimidin-4-OL. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-methylethyl)pyrimidin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(1-methylethyl)pyrimidin-4-OL derivatives with different substituents.
Oxidation: Formation of 5-Bromo-2-(1-methylethyl)pyrimidin-4-one.
Reduction: Formation of 2-(1-methylethyl)pyrimidin-4-OL or 2-(1-methylethyl)pyrimidine.
Scientific Research Applications
5-Bromo-2-(1-methylethyl)pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-methylethyl)pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyrimidin-4-OL
- 5-Bromo-2-ethylpyrimidin-4-OL
- 5-Bromo-2-(1-methylpropyl)pyrimidin-4-OL
Uniqueness
5-Bromo-2-(1-methylethyl)pyrimidin-4-OL is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O/c1-4(2)6-9-3-5(8)7(11)10-6/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
YAUGBUJBSKRRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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